molecular formula C20H25N3O4S2 B2598494 N-{4-[1-(ethanesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide CAS No. 851781-35-6

N-{4-[1-(ethanesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide

Cat. No.: B2598494
CAS No.: 851781-35-6
M. Wt: 435.56
InChI Key: FICZOFHPABPLFP-UHFFFAOYSA-N
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Description

N-{4-[1-(Ethanesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide (CAS 851782-64-4) is a chemical compound with the molecular formula C20H25N3O4S2 and a molecular weight of 435.56 . This substance belongs to the class of pyrazoline derivatives, which are five-membered ring heterocyclic compounds containing two nitrogen atoms . Pyrazoline derivatives are extensively studied in scientific research due to their broad spectrum of notable pharmacological effects. The pyrazoline core is a key intermediate and privileged structure in medicinal chemistry, known for its versatile biological activities . Research into similar pyrazoline-based compounds has indicated potential for various applications, including as antimicrobial, anti-inflammatory, and antitumor agents, making them valuable scaffolds in drug discovery and development efforts . Please note that this product is intended for non-human research and development purposes only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers can inquire for detailed availability, pricing, and custom synthesis options.

Properties

IUPAC Name

N-[4-[2-ethylsulfonyl-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4S2/c1-4-28(24,25)22-18-12-10-16(11-13-18)19-14-20(17-8-6-15(3)7-9-17)23(21-19)29(26,27)5-2/h6-13,20,22H,4-5,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FICZOFHPABPLFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)C)S(=O)(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[1-(ethanesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound.

    Introduction of the ethanesulfonyl group: This step involves the reaction of the pyrazole intermediate with ethanesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the phenyl group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using a suitable phenyl derivative.

    Final sulfonamide formation: The final step involves the reaction of the intermediate with ethanesulfonamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-{4-[1-(ethanesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

N-{4-[1-(ethanesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[1-(ethanesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Electron-Withdrawing Groups : The dual ethanesulfonyl groups in the target compound likely enhance carbonic anhydrase inhibition compared to single-sulfonamide derivatives (e.g., ’s compounds with IC₅₀ values >12 nM) .
  • Halogen Substitutents : Chloro and fluoro groups () improve target binding but reduce solubility, suggesting a trade-off between potency and pharmacokinetics .
  • Hydrophilic Groups: Dimethylamino substituents () increase solubility, which may counteract the lipophilicity introduced by aryl rings .

Physicochemical and Pharmacokinetic Properties

  • Bioavailability : Bulky substituents (e.g., ethanesulfonyl) correlate with reduced oral bioavailability in analogues (), implying similar challenges for the target compound .
  • Crystallinity : Pyrazoline derivatives (e.g., ) form stable crystals refined via SHELX software, suggesting the target compound’s structural rigidity may facilitate formulation .

Data Table: Comparative Analysis of Key Parameters

Parameter Target Compound Compound Compound Compound
Molecular Weight (g/mol) ~436 (estimated) 350–400 463.34 436.55
LogP ~3.2 (predicted) 2.8–3.5 3.8 2.5
Enzyme Inhibition (IC₅₀) Not reported; expected <10 nM 12–85 nM Not reported Not reported
Solubility (mg/mL) Low (ethanesulfonyl groups) Moderate (hydroxyphenyl) Very low (halogens) High (dimethylamino)

Biological Activity

N-{4-[1-(ethanesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described structurally as follows:

  • Molecular Formula: C18H24N2O4S2
  • IUPAC Name: this compound

This compound features a sulfonamide group, a pyrazole ring, and an ethane sulfonyl moiety, which are significant for its biological activity.

Antitumor Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antitumor properties. Specifically, compounds similar to this compound have shown effectiveness against various cancer cell lines. For instance:

  • Mechanism of Action: These compounds often inhibit key signaling pathways involved in tumor growth, such as the BRAF(V600E) and EGFR pathways. In vitro studies have demonstrated that certain pyrazole derivatives can induce apoptosis in cancer cells through these mechanisms .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been well documented. The presence of the sulfonamide group enhances the compound's ability to modulate inflammatory responses:

  • In Vivo Studies: Animal models have shown that compounds with similar structures can significantly reduce inflammation markers, suggesting a potential therapeutic role in conditions like arthritis .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives are also noteworthy. Research has indicated that these compounds can exhibit activity against a range of bacteria and fungi:

  • Case Study: A study demonstrated that synthesized pyrazole carboxamides displayed notable antifungal activity against specific strains, indicating the versatility of these compounds in combating infections .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Key factors influencing activity include:

  • Substituents on the Pyrazole Ring: Variations in substituents can dramatically affect potency and selectivity. For example, modifications to the 4-position on the phenyl ring or alterations to the sulfonamide group have been linked to improved antitumor efficacy .
Substituent PositionEffect on Activity
4-position on phenylIncreased antitumor activity
Ethanesulfonyl groupEnhanced anti-inflammatory properties

Research Findings

Recent studies have utilized advanced computational methods to predict the bioactivity of similar compounds. Molecular docking simulations have suggested that these compounds possess excellent binding affinity for target proteins involved in cancer progression and inflammation .

Furthermore, density functional theory (DFT) calculations have provided insights into the electronic properties and reactivity of these compounds, indicating their potential as lead candidates for drug development .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of sulfonamide-functionalized pyrazole derivatives like N-{4-[1-(ethanesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide?

  • Methodological Answer : Multi-step synthesis typically involves:

  • Core Pyrazole Formation : Cyclocondensation of hydrazines with β-keto esters or α,β-unsaturated ketones under acidic conditions (e.g., acetic acid) to form the dihydropyrazole core .
  • Sulfonylation : Reaction with ethanesulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce sulfonamide groups at the pyrazole nitrogen and para-phenyl positions .
  • Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization (using DCM/hexane) to isolate high-purity products.
    • Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry to avoid over-sulfonylation.

Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement (R factor < 0.06) to confirm stereochemistry and hydrogen bonding .
  • NMR Spectroscopy : 1^1H and 13^13C NMR in DMSO-d6 to verify substituent positions (e.g., methylphenyl protons at δ 2.3–2.5 ppm, pyrazole protons at δ 5.8–6.2 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+^+ with < 2 ppm error).

Q. How can researchers assess the solubility and stability of this compound under physiological conditions?

  • Methodological Answer :

  • Solubility Screening : Use DMSO for stock solutions and dilute in PBS (pH 7.4) or cell culture media. Centrifuge at 10,000 rpm to remove insoluble aggregates .
  • Stability Assays : Incubate at 37°C for 24–72 hours and analyze via HPLC-UV (C18 column, acetonitrile/water gradient) to detect degradation products.

Advanced Research Questions

Q. What strategies can resolve discrepancies in crystallographic data for sulfonamide-pyrazole derivatives?

  • Methodological Answer :

  • Twinning Analysis : Use PLATON or TWINLAW to identify twinning operators and refine using SHELXL’s TWIN/BASF commands .
  • Disorder Modeling : Apply PART instructions for disordered sulfonyl groups and refine anisotropic displacement parameters .
  • Validation Tools : Check Rint_{int} (< 0.05) and CCDC deposition (e.g., Mercury software) to validate hydrogen-bonding networks .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?

  • Methodological Answer :

  • Analog Synthesis : Replace 4-methylphenyl with electron-withdrawing groups (e.g., 4-fluorophenyl) to enhance target binding .
  • In Silico Docking : Use AutoDock Vina to model interactions with sulfonamide-binding enzymes (e.g., carbonic anhydrase). Prioritize analogs with ΔG < -9 kcal/mol .
  • Biological Assays : Test inhibitory activity in enzyme kinetics (e.g., IC50_{50} determination via fluorometric assays) .

Q. What computational approaches predict the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • ADME Prediction : SwissADME for LogP (target < 3), topological polar surface area (TPSA > 80 Ų for solubility), and bioavailability scores .
  • Metabolism Simulation : CYP450 interaction profiling via StarDrop’s P450 module to identify vulnerable sites (e.g., sulfonamide oxidation).

Q. How can researchers address conflicting biological activity data across different assay platforms?

  • Methodological Answer :

  • Assay Standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and normalize data to positive controls (e.g., IC50_{50} of reference inhibitors) .
  • Data Harmonization : Apply Bland-Altman analysis to quantify inter-assay variability and exclude outliers with >20% deviation.

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